molecular formula C15H27NO4 B1277778 Boc-3-cyclohexyl-L-alanine methyl ester CAS No. 98105-41-0

Boc-3-cyclohexyl-L-alanine methyl ester

Cat. No.: B1277778
CAS No.: 98105-41-0
M. Wt: 285.38 g/mol
InChI Key: FALUXMVPGFKLAM-LBPRGKRZSA-N
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Properties

IUPAC Name

methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALUXMVPGFKLAM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427029
Record name Boc-Cha-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98105-41-0
Record name Boc-Cha-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-tert-butoxycarbonylamino-3-cyclohexyl-propionic acid (3.0 g, 11.1 mmol) and potassium carbonate (1.5 g, 11.1 mmol) in N,N-dimethylformamide (20 mL) was added methyl iodide (0.795 μL; 12.1 mmol). The reaction mixture was stirred at room temperature overnight. To the reaction mixture was added ethyl acetate (100 mL) and the solution was washed with water (3×100 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to give the title intermediate as an oil (3.1 g) which was used directly in the next step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.795 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

315.3 g (1.28 mmol) of t-butoxycarbonyl-L-phenylalanine methyl ester are hydrogenated in the presence of 5% rhodium on aluminium oxide at room temperature and 440 kPa according to the method described by J. Boger et al. in J. Med. Chem., 28, 1779 (1985), whereby there are obtained 315.3 g of methyl 2-t-butoxycarbonylamino-3-cyclohexylpropionate as an oil which is used directly in the next step.
Quantity
315.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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